3-[(2-Oxochromene-3-carbonyl)amino]propyl 2-(2-chlorophenoxy)acetate
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Overview
Description
3-[(2-Oxochromene-3-carbonyl)amino]propyl 2-(2-chlorophenoxy)acetate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of oxygen-containing heterocycles known for their diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, anticoagulant, and antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Oxochromene-3-carbonyl)amino]propyl 2-(2-chlorophenoxy)acetate typically involves the reaction of 2-oxo-2H-chromen-3-yl carbonyl chloride with 3-aminopropyl (2-chlorophenoxy)acetate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Oxochromene-3-carbonyl)amino]propyl 2-(2-chlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
3-[(2-Oxochromene-3-carbonyl)amino]propyl 2-(2-chlorophenoxy)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential antibacterial, antifungal, and antiviral activities.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Oxochromene-3-carbonyl)amino]propyl 2-(2-chlorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The coumarin moiety is known to inhibit enzymes like topoisomerase II and tyrosine kinase, which are involved in cell proliferation and survival . Additionally, the compound may interfere with signaling pathways that regulate inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones: These compounds share the coumarin core structure and exhibit similar biological activities.
4-oxo-4H-chromen-3-carbaldehydes: These derivatives are also based on the coumarin scaffold and are used in various synthetic and medicinal applications.
Uniqueness
3-[(2-Oxochromene-3-carbonyl)amino]propyl 2-(2-chlorophenoxy)acetate is unique due to the presence of the chlorophenoxyacetate moiety, which can enhance its biological activity and specificity. This structural feature distinguishes it from other coumarin derivatives and may contribute to its potential as a therapeutic agent .
Properties
Molecular Formula |
C21H18ClNO6 |
---|---|
Molecular Weight |
415.8 g/mol |
IUPAC Name |
3-[(2-oxochromene-3-carbonyl)amino]propyl 2-(2-chlorophenoxy)acetate |
InChI |
InChI=1S/C21H18ClNO6/c22-16-7-2-4-9-18(16)28-13-19(24)27-11-5-10-23-20(25)15-12-14-6-1-3-8-17(14)29-21(15)26/h1-4,6-9,12H,5,10-11,13H2,(H,23,25) |
InChI Key |
PZIZJYXYRHVGPA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCCOC(=O)COC3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCCOC(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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